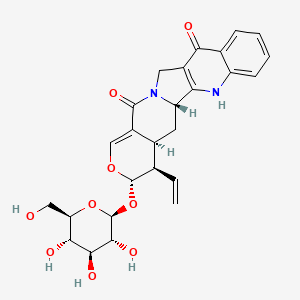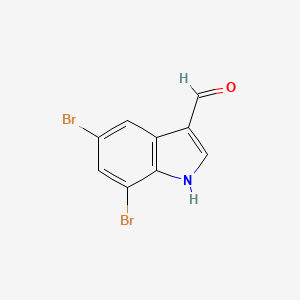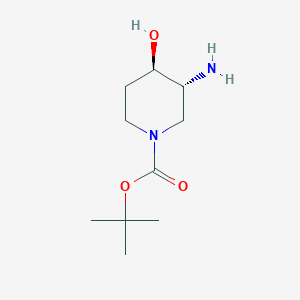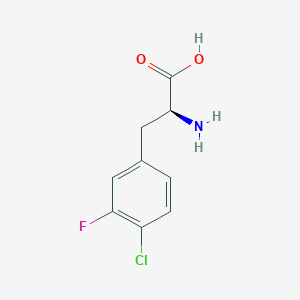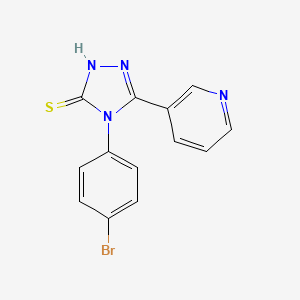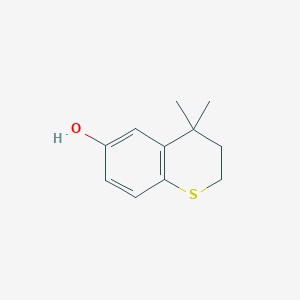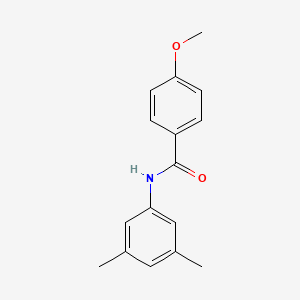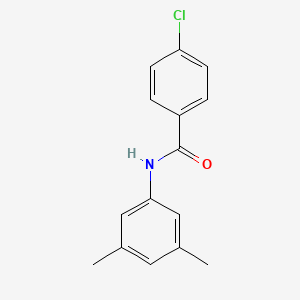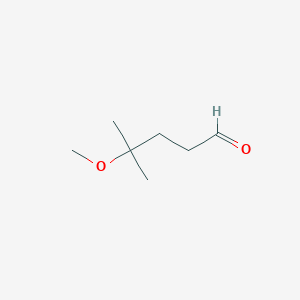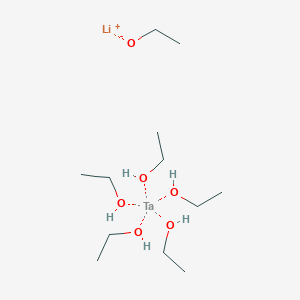
cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has demonstrated innovative methods for synthesizing compounds related to cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide. A novel method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, a closely related compound, has been developed. This method involves a rhodium-catalyzed cyclopropanation, highlighting an effective approach for the synthesis of electron-deficient olefins and diazoacetates (Shibue & Fukuda, 2014). Additionally, research on nickel and copper complexes with similar compounds has provided insights into their coordination chemistry and potential applications in catalysis and material science (Mansuroğlu et al., 2008).
Biological Applications
The biological activities of compounds structurally related to cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide have been explored. For instance, fluorocyclopropyl quinolones, which share a structural motif with the compound of interest, have been studied for their antibacterial properties. These studies have indicated that the cis derivatives are more potent against Gram-positive bacteria, suggesting the importance of stereochemistry in biological activity (Atarashi et al., 1993).
Pharmacological Research
While excluding information related to drug use and side effects, it's worth noting that the structural analogs of cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide have been investigated for various pharmacological activities. Studies on the inhibition of monoamine oxidase A and B by fluorinated phenylcyclopropylamines, which are related to the compound , have shown that fluorine substitution can enhance inhibitory activity, indicating potential applications in the treatment of neurological disorders (Yoshida et al., 2004).
Eigenschaften
CAS-Nummer |
127199-12-6 |
|---|---|
Produktname |
cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide |
Molekularformel |
C12H14FNO |
Molekulargewicht |
207.24 g/mol |
IUPAC-Name |
(1R,2R)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H14FNO/c1-8(9-5-3-2-4-6-9)14-12(15)10-7-11(10)13/h2-6,8,10-11H,7H2,1H3,(H,14,15)/t8-,10+,11-/m1/s1 |
InChI-Schlüssel |
XWUIVRLWEGBPDB-DVVUODLYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@H]2C[C@H]2F |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CC2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-](/img/structure/B3418621.png)


